

# Application Notes and Protocols: MYCi361 in Combination with Anti-PD1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MYCi361   |           |
| Cat. No.:            | B15623152 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, the development of direct MYC inhibitors has been challenging. MYCi361 is a novel small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is essential for its transcriptional activity.[1][3][4] Furthermore, MYCi361 promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasome-mediated degradation.[1] [3][5]

Preclinical studies have revealed that MYCi361 not only suppresses tumor growth but also remodels the tumor microenvironment.[1][3][5] Treatment with MYCi361 leads to increased infiltration of immune cells into the tumor and upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1][3][5] This upregulation of PD-L1, an immune checkpoint protein, provides a strong rationale for combining MYCi361 with anti-PD1 immunotherapy.[1][5] The combination therapy aims to leverage the immunogenic effects of MYCi361 to sensitize tumors to checkpoint blockade, potentially leading to more durable anti-tumor responses.[1][3]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing **MYCi361** in combination with anti-PD1 therapy in cancer research.





**Data Presentation** 

In Vitro Efficacy of MYCi361

| Cell Line | Cancer Type     | IC50 (μM) | Reference |
|-----------|-----------------|-----------|-----------|
| MycCaP    | Prostate Cancer | 2.9       | [6]       |
| LNCaP     | Prostate Cancer | 1.4       | [6]       |
| PC3       | Prostate Cancer | 1.6       | [6]       |
| MV4-11    | Leukemia        | 2.6       | [6]       |
| HL-60     | Lymphoma        | 5.0       | [6]       |
| P493-6    | Lymphoma        | 2.1       | [6]       |
| SK-N-B2   | Neuroblastoma   | 4.9       | [6]       |

In Vivo Administration and Efficacy of MYCi361 and Anti-PD1



| Animal Model            | Tumor Model | Treatment                                                                    | Key Findings                                                 | Reference |
|-------------------------|-------------|------------------------------------------------------------------------------|--------------------------------------------------------------|-----------|
| FVB or NSG<br>male mice | МусСаР      | MYCi361 (100<br>mg/kg/day for 2<br>days; then 70<br>mg/kg/day for 9<br>days) | Induced tumor regression.                                    | [6]       |
| C57BL/6 mice            | MC38        | Anti-PD1 (200 μ<br>g/mouse every 3-<br>4 days)                               | Partial inhibition of tumor growth.                          | [7]       |
| C57BL/6 mice            | MC38        | Foretinib + Anti-<br>PD1                                                     | Significantly inhibited tumor growth and prolonged survival. | [7]       |
| BALB/c mice             | CT26        | Foretinib + Anti-<br>PD1                                                     | Significantly inhibited tumor growth and prolonged survival. | [7]       |

# Signaling Pathways and Mechanisms MYCi361 Mechanism of Action

MYCi361 exerts its anti-tumor effects through a dual mechanism of action. It directly binds to the MYC protein, disrupting its interaction with MAX, thereby inhibiting the transcription of MYC target genes involved in cell proliferation and survival.[1][3][4] Secondly, MYCi361 enhances the phosphorylation of MYC at threonine-58 (T58), a key step that marks the protein for ubiquitination and subsequent degradation by the proteasome.[1][3][5] This leads to a reduction in overall MYC protein levels in cancer cells.





Click to download full resolution via product page

MYCi361 mechanism of action.

## Rationale for Combination with Anti-PD1 Therapy

The combination of **MYCi361** with anti-PD1 therapy is based on the observation that MYC inhibition modulates the tumor immune microenvironment.[1][5] **MYCi361** treatment has been shown to increase the infiltration of CD3+ T cells into the tumor.[1] Concurrently, **MYCi361** upregulates the expression of PD-L1 on tumor cells.[1][3] While increased T-cell infiltration is beneficial for an anti-tumor immune response, the upregulation of PD-L1 can dampen this response by engaging the PD-1 receptor on activated T cells, leading to T-cell exhaustion. Anti-PD1 antibodies block this interaction, thereby unleashing the full potential of the infiltrated T cells to attack and eliminate cancer cells.





Click to download full resolution via product page

Rationale for MYCi361 and anti-PD1 combination.

# Experimental Protocols In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol describes a general workflow for evaluating the efficacy of **MYCi361** in combination with an anti-PD1 antibody in a syngeneic mouse tumor model, such as MC38 colon adenocarcinoma in C57BL/6 mice.

Materials:



- 6-8 week old C57BL/6 mice
- MC38 tumor cells
- MYCi361
- Anti-mouse PD1 antibody (and isotype control)
- Vehicle for MYCi361 (e.g., 40% PEG300, 5% Tween 80, 55% ddH2O)[8]
- Sterile PBS
- Syringes and needles
- Calipers

#### Procedure:

- Tumor Cell Inoculation:
  - Culture MC38 cells to ~80% confluency.
  - Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[7]
- Tumor Growth Monitoring and Randomization:
  - Allow tumors to establish and grow.
  - Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.[7]
  - When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, **MYCi361** alone, Anti-PD1 alone, **MYCi361** + Anti-PD1).[7]
- · Drug Preparation and Administration:

# Methodological & Application





- MYCi361: Prepare the formulation as described in the materials. A recommended starting dose is 70-100 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage.
   [6]
- Anti-PD1 Antibody: Dilute the antibody in sterile PBS. A common dosing regimen is 200 μg per mouse, administered i.p. every 3-4 days.[7]
- Treatment and Monitoring:
  - Administer treatments according to the defined schedule.
  - Continue to monitor tumor growth and body weight every 2-3 days.
  - · Observe mice for any signs of toxicity.
- Endpoint and Analysis:
  - Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.[7]
  - Excise tumors for further analysis, such as flow cytometry, immunohistochemistry, or western blotting.





Click to download full resolution via product page

In vivo combination therapy workflow.



# Immunogenic Cell Death (ICD) Assay

This protocol outlines the steps to assess whether **MYCi361** induces immunogenic cell death in cancer cells by measuring the surface exposure of calreticulin and the release of HMGB1 and ATP.[3]

#### Materials:

- Cancer cell line (e.g., MycCaP)
- MYCi361
- Rabbit anti-Calreticulin antibody
- Alexa Fluor 488 anti-rabbit secondary antibody
- HMGB1 ELISA kit
- · ATP determination kit
- · Flow cytometer

#### Procedure:

- Cell Treatment:
  - Plate MycCaP cells and allow them to adhere overnight.
  - Treat the cells with MYCi361 (e.g., 4 μM) for 72 hours.[3] Include an untreated control.
- Supernatant Collection:
  - After 72 hours, collect the cell culture supernatants.
  - Centrifuge to remove cell debris and store at -80°C for HMGB1 and ATP analysis.
- Calreticulin Staining and Flow Cytometry:
  - Gently harvest the treated and control cells.



- Wash the cells with cold PBS.
- Incubate the cells with rabbit anti-Calreticulin antibody for 60 minutes on ice.[3]
- Wash the cells and then incubate with Alexa Fluor 488 anti-rabbit secondary antibody for 30 minutes on ice, protected from light.[3]
- Wash the cells and resuspend in FACS buffer.
- Analyze the cells by flow cytometry to quantify the percentage of calreticulin-positive cells and the mean fluorescence intensity.
- HMGB1 and ATP Quantification:
  - Thaw the collected supernatants.
  - Quantify the concentration of HMGB1 using an ELISA kit according to the manufacturer's instructions.
  - Quantify the amount of ATP using a commercially available ATP determination kit.

# Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol provides a general framework for analyzing the immune cell populations within the tumor microenvironment following treatment.

#### Materials:

- Excised tumors
- Digestion buffer (e.g., RPMI with collagenase IV and DNase I)
- ACK lysis buffer
- FACS buffer (PBS with 1% FBS)
- Fc Block (anti-CD16/32)



- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
- · Live/Dead stain
- Flow cytometer

#### Procedure:

- Single-Cell Suspension Preparation:
  - Mince the excised tumor tissue into small pieces.
  - Incubate the minced tissue in digestion buffer at 37°C for 30-45 minutes with agitation.
  - Neutralize the enzymes with media containing FBS and filter the suspension through a 70
     µm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells and resuspend in FACS buffer.
- Antibody Staining:
  - Perform a live/dead stain to exclude non-viable cells.
  - Block Fc receptors with Fc Block to prevent non-specific antibody binding.
  - Incubate the cells with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8) for 30 minutes on ice.
  - For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.
- Data Acquisition and Analysis:
  - Acquire the stained cells on a flow cytometer.



 Analyze the data using flow cytometry analysis software to quantify the different immune cell populations as a percentage of total live cells or CD45+ cells.

## Conclusion

The combination of the direct MYC inhibitor **MYCi361** with anti-PD1 immunotherapy represents a promising therapeutic strategy. By targeting a key oncogenic driver and simultaneously modulating the tumor immune microenvironment, this approach has the potential to overcome resistance to single-agent therapies and improve clinical outcomes. The protocols provided herein offer a foundation for researchers to further investigate and optimize this combination therapy in various preclinical cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing schedule, and endpoint analyses, will be crucial for advancing this therapeutic concept towards clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry analysis of tumor-associated immune cells [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. ichor.bio [ichor.bio]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: MYCi361 in Combination with Anti-PD1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15623152#myci361-treatment-in-combination-with-anti-pd1-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com